![molecular formula C23H19FN4O5 B12410146 3-[(1-Ethanoyl-5-methoxy-indol-3-yl)carbonylamino]-4-fluoranyl-5-(1-methylpyrazol-4-yl)benzoic acid](/img/structure/B12410146.png)
3-[(1-Ethanoyl-5-methoxy-indol-3-yl)carbonylamino]-4-fluoranyl-5-(1-methylpyrazol-4-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Y08175 is a potent inhibitor of the CREB binding protein bromodomain. This compound has shown significant inhibitory effects in various assays, making it a valuable tool for scientific research, particularly in the study of prostate cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Y08175 involves multiple steps, starting with the preparation of the core structure, which is based on indolizin-3-yl ethanone. The synthetic route typically includes:
Formation of the indolizin-3-yl core: This step involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties.
Purification: The final product is purified using techniques such as chromatography to ensure high purity.
Industrial Production Methods
Industrial production of Y08175 follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated systems for reaction monitoring and control. The use of high-throughput purification methods ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Y08175 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on Y08175, altering its chemical properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of Y08175.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield various reduced forms of Y08175 .
Scientific Research Applications
Y08175 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of the CREB binding protein bromodomain.
Biology: Investigated for its effects on cellular processes and protein interactions.
Medicine: Explored as a potential therapeutic agent for prostate cancer due to its inhibitory effects on the CREB binding protein bromodomain.
Industry: Utilized in the development of new drugs and therapeutic strategies
Mechanism of Action
Y08175 exerts its effects by inhibiting the CREB binding protein bromodomain. This inhibition disrupts the interaction between the CREB binding protein and other proteins, leading to altered gene expression and cellular processes. The molecular targets include the bromodomain of the CREB binding protein, and the pathways involved are related to gene regulation and protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
CCS1477: Another inhibitor of the CREB binding protein bromodomain, currently in clinical trials for prostate cancer.
Y08197: A derivative of Y08175 with improved cellular activity and inhibitory effects on specific proteins.
Uniqueness
Y08175 is unique due to its potent inhibitory effects and selectivity for the CREB binding protein bromodomain. Its structure allows for specific interactions with the target protein, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H19FN4O5 |
|---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
3-[(1-acetyl-5-methoxyindole-3-carbonyl)amino]-4-fluoro-5-(1-methylpyrazol-4-yl)benzoic acid |
InChI |
InChI=1S/C23H19FN4O5/c1-12(29)28-11-18(17-8-15(33-3)4-5-20(17)28)22(30)26-19-7-13(23(31)32)6-16(21(19)24)14-9-25-27(2)10-14/h4-11H,1-3H3,(H,26,30)(H,31,32) |
InChI Key |
RCPJEOKKJODBRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=CC(=C2)OC)C(=O)NC3=CC(=CC(=C3F)C4=CN(N=C4)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12410068.png)
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12410073.png)
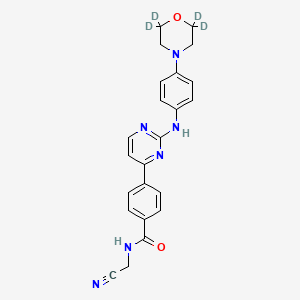
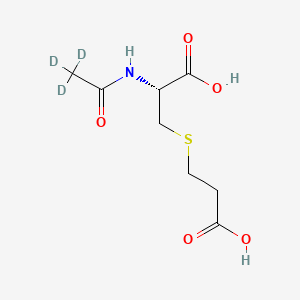
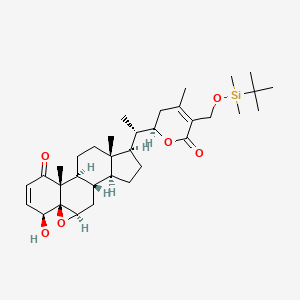
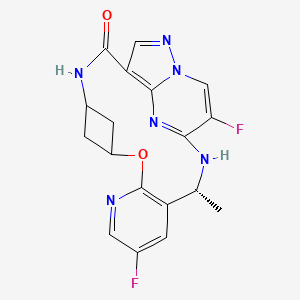
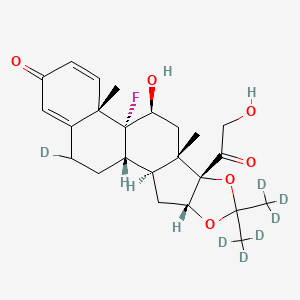
![(2R)-2-methyl-5,7,8-tri((113C)methyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B12410114.png)
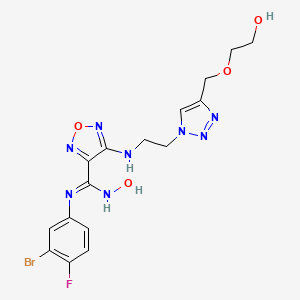
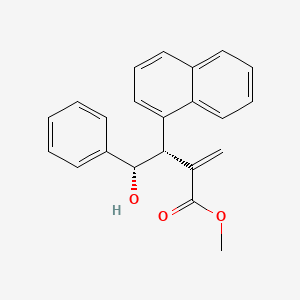
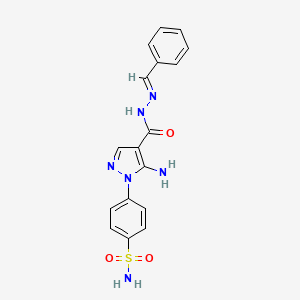
![[(2R,4R,5R)-5-(2-aminopurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12410143.png)
![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B12410154.png)

